N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and a suitable carboxylic acid derivative.
Attachment of the Cyclohexyl Group: The 4-methylidenecyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzothiadiazole core reacts with a cyclohexyl derivative in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the benzothiadiazole core with an amine derivative to form the carboxamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzothiadiazole core, potentially converting it to a more reduced form with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Reduced benzothiadiazole derivatives with altered electronic properties.
Scientific Research Applications
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has several applications across different scientific fields:
Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The benzothiadiazole core can interact with various proteins and enzymes, modulating their activity. This interaction often involves the compound’s electron-accepting properties, which can influence redox reactions and signal transduction pathways.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-accepting properties.
N-(4-methylcyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide: A similar compound with a different substitution pattern on the cyclohexyl group.
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-4-carboxamide: A positional isomer with the carboxamide group at a different position on the benzothiadiazole ring.
Uniqueness: N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its specific substitution pattern, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of organic electronic materials and targeted therapeutic agents.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h4,7-8,11H,1-3,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFMISRRVBHLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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